![molecular formula C14H15NO4 B5204020 N-[2-(2-methoxyphenoxy)ethyl]-2-furamide](/img/structure/B5204020.png)
N-[2-(2-methoxyphenoxy)ethyl]-2-furamide
Overview
Description
N-[2-(2-methoxyphenoxy)ethyl]-2-furamide, also known as AEBSF, is a serine protease inhibitor that is widely used in scientific research. This compound has been shown to be effective in inhibiting a variety of proteases, including trypsin, chymotrypsin, and thrombin. AEBSF is commonly used in laboratory experiments to study the role of proteases in various biological processes.
Scientific Research Applications
Anticancer Activity
This compound has been used in the design and synthesis of novel indole scaffolds as anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) . The cytotoxic activities of these compounds were evaluated against three EGFR high-expressed cancer cell lines: human lung adenocarcinoma cell line (A549), Henrietta Lacks strain of cancer cell line (HeLa), and human colorectal cancer cell line (SW480) . Some of these compounds exhibited potent anticancer activities against these cell lines .
EGFR Inhibitors
The compound is also being studied for its potential as an EGFR inhibitor . EGFR is a significant target for cancer drug therapy, and it has been demonstrated that the overexpression of EGFR is observed in a variety of solid tumors . EGFR is connected with the increase in tumor size, the risk of recurrence, the progression of tumor stage, and the low sensitivity to radiotherapy .
Antibacterial Activity
Furan derivatives, including “N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide”, have been studied for their antibacterial activity . These compounds have shown promise in combating microbial resistance, which has become a global issue due to the ineffectiveness of currently available antimicrobial medicines .
Mechanism of Action
Target of Action
The primary target of N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that belongs to the human epidermal growth factor receptor (HER) family . It plays a significant role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide interacts with EGFR, inhibiting its activity . This interaction is likely due to the compound’s structure, which includes a 2-{[2-(2-methoxyphenoxy)ethyl]-amino}-2-oxoethoxy group . The inhibition of EGFR leads to a decrease in the downstream signaling pathways that promote cell growth and proliferation .
Biochemical Pathways
The inhibition of EGFR by N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide affects several biochemical pathways. EGFR is known to activate the PI3K/AKT pathway, which promotes cell survival, and the RAS/RAF/MEK/ERK pathway, which stimulates cell proliferation . By inhibiting EGFR, the compound reduces the activity of these pathways, leading to decreased cell growth and proliferation .
Pharmacokinetics
The compound’s effectiveness against cancer cells suggests it has sufficient bioavailability to reach its target .
Result of Action
The result of N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide’s action is a decrease in the growth and proliferation of cancer cells. The compound has shown potent anticancer activities against several EGFR high-expressed cancer cell lines, including human lung adenocarcinoma (A549), Henrietta Lacks strain of cancer (HeLa), and human colorectal cancer (SW480) .
properties
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-17-11-5-2-3-6-12(11)19-10-8-15-14(16)13-7-4-9-18-13/h2-7,9H,8,10H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPXCVTUEFQWTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330911 | |
Record name | N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49822222 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide | |
CAS RN |
1090484-88-0 | |
Record name | N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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